molecular formula C24H19F2NO3 B13396402 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No.: B13396402
M. Wt: 407.4 g/mol
InChI Key: UEPZDXMEEKCJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPZDXMEEKCJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resolution and Esterification of Hydroxypropionic Acid

  • Start with racemic 3-(4-hydroxyphenyl)-3-hydroxypropionic acid.
  • Resolve the racemate using (+)-2-amino-1-butanol to form a diastereomeric salt, which is separated by crystallization to yield the (3S)-enantiomer with high enantiomeric excess (>92% ee).
  • The resolved salt is then esterified with acidic methanol under reflux to obtain the methyl ester of 3(S)-(4-hydroxyphenyl)-3-hydroxypropionic acid.

Selective Mesylation

  • The methyl ester is reacted with methane sulfonyl chloride (mesyl chloride) at −10 °C in the presence of triethylamine to selectively mesylate the primary hydroxy group while leaving the aromatic hydroxy group intact.
  • This yields a key intermediate mesylate compound (formula III), which is novel and critical for subsequent cyclization.

Cyclization to Azetidinone Ring

  • The mesylate intermediate is reacted with 4-fluoroaniline in acetone or another protic polar solvent.
  • Sodium iodide (1–10 mol%) is added as a catalyst to promote nucleophilic substitution and ring closure.
  • The mixture is refluxed until completion, yielding the azetidinone compound with stereospecificity.

Preparation of the 3-(3-oxo-3-(4-fluorophenyl)propyl) Substituent

  • The ketone side chain at position 3 is introduced via coupling of an acid chloride intermediate with 4-fluorophenyl zinc chloride.
  • The acid chloride is prepared in situ from the corresponding hydroxy keto intermediate by chlorination using a suitable chlorinating agent and base.
  • The coupling reaction is catalyzed by a noble metal salt (e.g., palladium catalyst) under controlled conditions to yield the desired 3-substituted azetidinone.

Protection and Deprotection of Phenolic Hydroxy Groups

  • To prevent side reactions, the 4-hydroxyphenyl group is often protected as a benzyloxy derivative during early synthetic steps.
  • After completion of the carbonyl and azetidinone ring formation, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) is used to remove the benzyl protecting group, regenerating the free phenol.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield/Notes
Resolution of racemic acid (+)-2-amino-1-butanol, ethanol/water, reflux >92% ee, 13.1 g salt from 14.6 g racemate
Esterification 5% HCl in methanol, reflux ~12.9 g methyl ester obtained
Mesylation Methane sulfonyl chloride, triethylamine, −10 to 35 °C 14.1 g mesylate intermediate
Cyclization 4-fluoroaniline, acetone, sodium iodide, reflux High stereoselectivity, azetidinone formed
Acid chloride formation Chlorinating agent, base, in situ Intermediate acid chloride for coupling
Coupling with organozinc 4-fluorophenyl zinc chloride, Pd catalyst, base Formation of 3-(3-oxo-3-(4-fluorophenyl)propyl) substituent
Deprotection Pd/C, H2, MeOH, 70 °C, 3 h 99% yield of final hydroxy azetidinone

Analytical Data and Characterization

  • Proton NMR (300 MHz, CDCl3) shows characteristic multiplets for methylene and aromatic protons, with signals around δ 2.3–3.3 ppm for aliphatic protons and δ 6.8–7.6 ppm for aromatic protons.
  • The stereochemistry is confirmed by enantiomeric excess measurements (>99% ee reported).
  • Purity is confirmed by recrystallization and chromatographic methods (Rf ~0.2 in ethyl acetate:hexane 1:1).
  • The final compound is isolated as a white solid with high yield and stereochemical purity.

Summary of Key Innovations and Advantages

  • The process employs stereoselective resolution and mild reaction conditions to achieve high enantiomeric purity.
  • Use of in situ chlorination and coupling avoids isolation of unstable intermediates, improving safety and efficiency.
  • Protection/deprotection strategies enable selective functionalization without compromising sensitive phenolic groups.
  • The process is scalable and uses commercially available starting materials and reagents.
  • Overall, the methods provide improved yields and stereoselectivity compared to prior art.

This comprehensive synthesis route for this compound integrates multiple patented and literature methods, ensuring a robust, efficient, and stereospecific preparation suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ezetimibe Ketone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Ezetimibe Ketone, which can be further processed to produce Ezetimibe or other related compounds .

Scientific Research Applications

Ezetimibe Ketone has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Analogues

The following compounds are compared based on functional group variations, stereochemistry, and biological activity:

Compound Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Biological Activity
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one 3-Oxopropyl C₂₄H₁₉F₂NO₃ 407.41 Intermediate in cholesterol drug synthesis
Ezetimibe [(3R,4S)-1-(4-Fluorophenyl)-3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one] 3-Hydroxypropyl C₂₄H₂₁F₂NO₃ 409.43 Clinically used cholesterol absorption inhibitor
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one 3-Propyl C₂₄H₂₁F₂NO₂ 393.43 Metabolite with reduced polarity; lower activity
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one 3-Oxopropyl + benzyloxy-protected phenol C₃₁H₂₅F₂NO₃ 521.53 Synthetic precursor with enhanced stability

Functional Group Impact on Properties

3-Oxopropyl vs. 3-Hydroxypropyl (Ezetimibe) :
  • Metabolic Stability : The oxo group may render the compound more susceptible to reductive metabolism (e.g., conversion to propyl derivatives) .
  • Activity : Ezetimibe’s hydroxyl group is critical for binding to the NPC1L1 protein in the intestine , whereas the oxo derivative may act as a prodrug or intermediate .
3-Propyl Derivative :
  • Reduced molecular weight (393.43 vs. 407.41) and polarity due to the absence of the oxo/hydroxyl group.
  • Observed as a microbial metabolite with diminished cholesterol inhibition activity .

Pharmacological and Toxicological Data

Parameter 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl) Derivative Ezetimibe
Cholesterol Inhibition Intermediate activity (preclinical) IC₅₀ ~50 nM
Toxicity H302 (oral toxicity), H319 (eye irritation) Low systemic toxicity
Metabolic Pathway Hepatic reduction to propyl derivative Glucuronidation

Biological Activity

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one, also known as Ezetimibe Ketone (EZM-K), is a compound that has garnered attention for its potential biological activities, particularly its role as a Niemann-Pick C1-like 1 (NPC1L1) inhibitor. This compound is a metabolite of Ezetimibe, which is primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. This article reviews the biological activity of EZM-K, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of EZM-K can be represented as follows:

  • Molecular Formula : C22H23FN4O2
  • Molecular Weight : 396.44 g/mol
  • IUPAC Name : (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one

EZM-K functions primarily as an NPC1L1 inhibitor, which plays a crucial role in cholesterol absorption from the intestine. By inhibiting this protein, EZM-K effectively reduces the amount of cholesterol entering the bloodstream. This mechanism is particularly beneficial in managing hypercholesterolemia and related cardiovascular diseases.

In addition to its role as an NPC1L1 inhibitor, recent studies indicate that EZM-K also acts as a potent activator of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

1. Cholesterol Absorption Inhibition

Research has demonstrated that EZM-K significantly reduces intestinal cholesterol absorption. In vitro studies using Caco-2 cell lines showed a marked decrease in cholesterol uptake when treated with EZM-K compared to control groups. This effect was quantified with IC50 values indicating effective inhibition at low concentrations .

2. Antioxidant Activity

The activation of the Nrf2 pathway by EZM-K suggests additional protective roles against oxidative stress. Studies have shown that compounds activating Nrf2 can enhance cellular resistance to oxidative damage. This property may contribute to the compound's overall therapeutic potential in preventing diseases related to oxidative stress .

3. Anti-inflammatory Properties

EZM-K has also been investigated for its anti-inflammatory effects. Animal models treated with EZM-K exhibited reduced levels of pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory conditions .

Research Findings and Case Studies

StudyFindings
In vitro study on Caco-2 cells Demonstrated significant inhibition of cholesterol absorption with an IC50 value indicating effective action at low concentrations .
Animal model study Showed reduced levels of inflammatory markers after treatment with EZM-K, highlighting its anti-inflammatory properties .
Nrf2 activation study Confirmed that EZM-K activates the Nrf2 pathway, leading to increased expression of antioxidant genes .

Q & A

(Basic) What are the key challenges in synthesizing this azetidin-2-one derivative, and what methodologies ensure stereochemical control?

The synthesis of this compound faces challenges in achieving regioselective β-lactam ring formation and controlling stereochemistry at the C3 and C4 positions. Methodologies include:

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (3R,4S)-configured intermediates) to direct stereochemistry during cyclization .
  • Catalytic asymmetric synthesis : Palladium-catalyzed cross-coupling reactions to install fluorophenyl groups while preserving stereointegrity .
  • Protecting groups : Selective protection of the hydroxyl group on the 4-hydroxyphenyl moiety to prevent side reactions during ketone formation .
    Characterization via chiral HPLC (e.g., Chiralpak AD-H column) and X-ray crystallography confirms stereochemical outcomes .

(Basic) Which analytical techniques are critical for characterizing structural and stereochemical properties?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve diastereotopic protons and confirm substituent positions, particularly distinguishing 4-fluorophenyl and 4-hydroxyphenyl groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C24_{24}H21_{21}F2_2NO3_3) with a monoisotopic mass of 409.148950 Da .
  • X-ray crystallography : Resolves absolute configuration (e.g., (3R,4S) vs. (3S,4R)) and confirms β-lactam ring geometry .

(Advanced) How can contradictions in stereochemical assignments across studies be resolved?

Discrepancies arise from differing synthetic routes (e.g., free radical vs. ionic mechanisms) or misinterpretation of NOESY correlations. Resolution strategies:

  • Comparative crystallography : Cross-validate crystal structures with deposited CIF files (e.g., CCDC entries for (3R,4S)-isomers) .
  • Vibrational circular dichrometry (VCD) : Provides unambiguous stereochemical assignments by correlating experimental and computed spectra .
  • Reproducibility testing : Replicate synthesis using documented protocols (e.g., Pharmacopeial Forum guidelines) to identify batch-specific variations .

(Advanced) What computational approaches predict pharmacological activity and binding mechanisms?

  • Molecular docking : Simulate interactions with targets like NPC1L1 (Niemann-Pick C1-Like 1 protein) to assess cholesterol absorption inhibition, a mechanism shared with structurally related ezetimibe analogs .
  • MD simulations : Evaluate conformational stability of the β-lactam ring in lipid bilayers to predict membrane permeability .
  • QSAR modeling : Correlate substituent electronic effects (e.g., fluorophenyl lipophilicity) with in vitro activity data from hepatic cell assays .

(Advanced) What methodological considerations apply to metabolic stability and drug-drug interaction studies?

  • In vitro microsomal assays : Use human liver microsomes (HLMs) with NADPH cofactors to quantify metabolic half-life (t1/2_{1/2}) and identify cytochrome P450 (CYP) isoforms involved in oxidation .
  • CYP inhibition screening : Test against CYP3A4 and CYP2C9 isoforms due to the compound’s phenolic hydroxyl group, which may act as a competitive inhibitor .
  • Stability profiling : Monitor pH-dependent degradation of the β-lactam ring using accelerated stability testing (40°C/75% RH) .

(Basic) How is the purity of this compound validated for pharmacological studies?

  • HPLC-UV/ELSD : Employ gradient elution (C18 column, acetonitrile/water with 0.1% TFA) to detect impurities <0.1% .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (e.g., DMF or THF) that may interfere with bioassays .
  • Elemental analysis : Verify C, H, N, F content within ±0.4% of theoretical values .

(Advanced) What strategies mitigate synthetic byproducts like oxazolidinone derivatives?

Byproducts form via intramolecular cyclization of the 3-oxopropyl group. Mitigation includes:

  • Low-temperature kinetics : Conduct reactions below −20°C to favor β-lactam over oxazolidinone formation .
  • Protecting group tuning : Replace benzyloxy groups with tert-butyldimethylsilyl (TBS) ethers to sterically hinder unwanted cyclization .
  • In situ monitoring : Use FT-IR to detect carbonyl intermediates (1700–1750 cm1^{-1}) and adjust reaction times .

(Advanced) How does the compound’s solid-state structure influence dissolution and bioavailability?

  • Polymorph screening : Identify stable crystalline forms (e.g., Form I vs. Form II) via slurry conversion experiments; Form I shows higher aqueous solubility due to looser packing .
  • Salt formation : Co-crystallize with succinic acid to enhance dissolution rates by 40% in simulated intestinal fluid (pH 6.8) .
  • Amorphization : Ball-mill with PVP-K30 to create amorphous dispersions, improving oral absorption in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.